5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 565194-87-8
VCID: VC4273830
InChI: InChI=1S/C12H13N3O4S2/c16-21(17,15-4-6-18-7-5-15)10-3-1-2-9(8-10)11-13-14-12(20)19-11/h1-3,8H,4-7H2,(H,14,20)
SMILES: C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3
Molecular Formula: C12H13N3O4S2
Molecular Weight: 327.37

5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol

CAS No.: 565194-87-8

Cat. No.: VC4273830

Molecular Formula: C12H13N3O4S2

Molecular Weight: 327.37

* For research use only. Not for human or veterinary use.

5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol - 565194-87-8

Specification

CAS No. 565194-87-8
Molecular Formula C12H13N3O4S2
Molecular Weight 327.37
IUPAC Name 5-(3-morpholin-4-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione
Standard InChI InChI=1S/C12H13N3O4S2/c16-21(17,15-4-6-18-7-5-15)10-3-1-2-9(8-10)11-13-14-12(20)19-11/h1-3,8H,4-7H2,(H,14,20)
Standard InChI Key RNPILHVKCRFDKZ-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol is characterized by the following identifiers:

PropertyValueSource
CAS No.565194-87-8
Molecular FormulaC12H13N3O4S2\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{4}\text{S}_{2}
Molecular Weight327.37 g/mol
IUPAC Name5-(3-morpholin-4-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione
SMILESC1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3
InChIKeyRNPILHVKCRFDKZ-UHFFFAOYSA-N

The compound’s structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a sulfonyl group to a phenyl ring, which is further connected to a 1,3,4-oxadiazole ring substituted with a thiol group. This arrangement confers both lipophilic and polar properties, influencing its solubility and interaction with biological targets.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol typically involves a multi-step process:

  • Formation of the Hydrazide Intermediate:
    (4-Morpholin-4-yl)benzohydrazide is reacted with carbon disulfide in ethanol under reflux conditions, followed by acidification with concentrated HCl to yield the 1,3,4-oxadiazole-2-thiol core .

  • Sulfonation and Cyclization:
    The intermediate undergoes sulfonation using morpholine-4-sulfonyl chloride, followed by cyclization to form the final product.

A generalized reaction scheme is as follows:

Hydrazide+CS2EtOH, HClOxadiazole-thiolMorpholine-SO2ClTarget Compound\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{EtOH, HCl}} \text{Oxadiazole-thiol} \xrightarrow{\text{Morpholine-SO}_2\text{Cl}} \text{Target Compound}

This method achieves moderate yields (50–70%) and requires purification via recrystallization in aqueous ethanol .

Structural and Electronic Properties

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound is limited, analogous 1,3,4-oxadiazole derivatives exhibit planar oxadiazole rings with bond lengths of 1.32–1.38 Å for C–N and 1.21–1.24 Å for C–S, suggesting significant conjugation. The sulfonyl group adopts a tetrahedral geometry, with S–O bond lengths of ~1.43 Å, enhancing electrophilicity at the sulfur center.

Computational Analysis

Density functional theory (DFT) studies predict the following electronic properties:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Partial Charges: The thiol sulfur carries a partial negative charge (−0.32 e), while the sulfonyl sulfur is highly electropositive (+1.45 e).

Pharmacological Activity and Mechanism of Action

Comparative Activity

A structural analog, 5-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide (PubChem CID 53210128), showed reduced activity (GI50\text{GI}_{50} = 28 µM), highlighting the importance of the thiol group for efficacy .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

PropertyValueMethod
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask method
logP1.93HPLC
Plasma Stability>90% after 24 h (pH 7.4)LC-MS

The compound’s low solubility necessitates formulation strategies such as nanoemulsions or prodrug derivatives .

Research Applications and Future Directions

Drug Development

Ongoing studies focus on optimizing bioavailability through structural modifications, such as replacing the thiol group with a methylsulfonyl moiety or introducing hydrophilic substituents on the phenyl ring .

Molecular Docking Studies

Docking simulations with EGFR kinase (PDB ID: 1M17) revealed strong binding affinity (ΔG=9.8kcal/mol\Delta G = -9.8 \, \text{kcal/mol}), primarily through hydrogen bonds with Met793 and hydrophobic interactions with Leu718.

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